

Technical Guide: Advanced Mass Spectrometry Characterization of Pentyl 4-Nitrobenzoate

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Compound of Interest

Compound Name: *Pentyl 4-nitrobenzoate*

CAS No.: 14309-42-3

Cat. No.: B3047659

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Executive Summary

Pentyl 4-nitrobenzoate (CAS 14309-42-3) serves as a critical reference standard in organic synthesis and a potential genotoxic impurity (PGI) in pharmaceutical development due to its nitroaromatic moiety. Precise characterization requires a dual-method approach: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for high-sensitivity trace analysis.

This guide outlines the physicochemical basis for ionization, detailed fragmentation mechanisms, and validated protocols for the identification and quantification of this compound.

Physicochemical Profile & MS Suitability

Understanding the molecule's physical properties is the first step in designing a robust MS method.

Property	Value	MS Implication
Formula	C ₁₂ H ₁₅ NO ₄	Monoisotopic Mass: 237.1001 Da
Structure	Nitro group (para), Ester linkage, Pentyl chain	Fragmentation: Driven by nitro-group instability and ester cleavage.[1]
Boiling Point	~320°C (Predicted)	GC Suitability: Requires high-temperature columns (e.g., DB-5MS).
LogP	~4.0	LC Suitability: Retains well on C18; requires high organic mobile phase.

Method A: GC-MS Analysis (Electron Ionization)

GC-MS is the gold standard for structural confirmation of **pentyl 4-nitrobenzoate** due to its volatility and the rich structural information provided by EI fragmentation.

Experimental Protocol

- Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5MS), 30 m × 0.25 mm × 0.25 μm.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless (for trace) or Split (10:1 for purity), 280°C.
- Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
- Source Temp: 230°C; Quad Temp: 150°C.[2]
- Ionization: EI @ 70 eV.[2]

Mechanistic Fragmentation Pathway (EI)

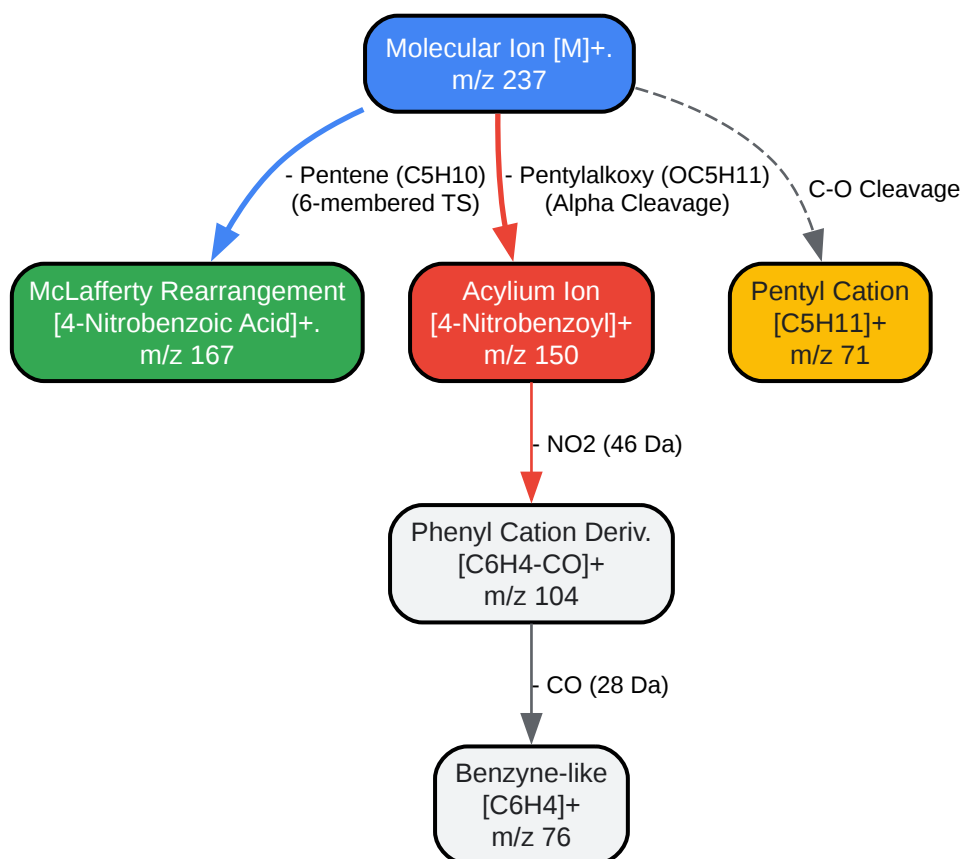
The EI spectrum of **pentyl 4-nitrobenzoate** is dominated by alpha-cleavage and rearrangement reactions driven by the electron-withdrawing nitro group and the flexible pentyl chain.

Key Diagnostic Ions:

- m/z 237 $[M]^+$: Molecular ion. Typically low intensity due to the lability of the ester bond.
- m/z 167 $[M - C_5H_{10}]^+$ (McLafferty Rearrangement): The pentyl chain allows for a six-membered transition state. A gamma-hydrogen transfers to the carbonyl oxygen, leading to the loss of neutral 1-pentene (70 Da) and formation of the 4-nitrobenzoic acid radical cation.
- m/z 150 $[M - OC_5H_{11}]^+$ (Base Peak Candidate): Alpha-cleavage adjacent to the carbonyl carbon results in the loss of the pentylalkoxy radical, yielding the stable 4-nitrobenzoyl cation (acylium ion).
- m/z 104 $[150 - NO_2]^+$: The acylium ion further fragments by losing the nitro group (46 Da).
- m/z 71 $[C_5H_{11}]^+$: The pentyl carbocation, formed by heterolytic cleavage of the C-O bond.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways defining the spectral fingerprint.



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Caption: Competing fragmentation pathways for **Pentyl 4-nitrobenzoate** under 70 eV Electron Ionization.

Method B: LC-MS Analysis (ESI)

For biological matrices or trace impurity analysis (e.g., genotoxic screening), LC-MS with Electrospray Ionization (ESI) is preferred due to its higher sensitivity and soft ionization capabilities.

Experimental Protocol

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 × 50 mm, 1.8 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Ionization: ESI Positive (+) Mode.

Ionization Physics & Adduct Formation

Unlike EI, ESI produces even-electron ions. **Pentyl 4-nitrobenzoate** is moderately polar but lacks a highly basic nitrogen center. Ionization relies on protonation of the carbonyl oxygen or adduct formation.

- $[M+H]^+$ (m/z 238.1): Protonated molecule. Intensity may be variable depending on mobile phase pH.
- $[M+Na]^+$ (m/z 260.1): Sodium adduct. Often the dominant species in ESI(+) if trace sodium is present in solvents/glassware.
- $[M+NH_4]^+$ (m/z 255.1): Ammonium adduct. Prominent if ammonium formate/acetate buffers are used.

Critical Note on Sensitivity: The nitro group is electron-withdrawing, reducing the basicity of the ester carbonyl. This can suppress protonation efficiency. Using Ammonium Formate (5-10 mM) in the mobile phase is recommended to stabilize ionization via the $[M+NH_4]^+$ adduct.

Data Interpretation & Diagnostic Tables

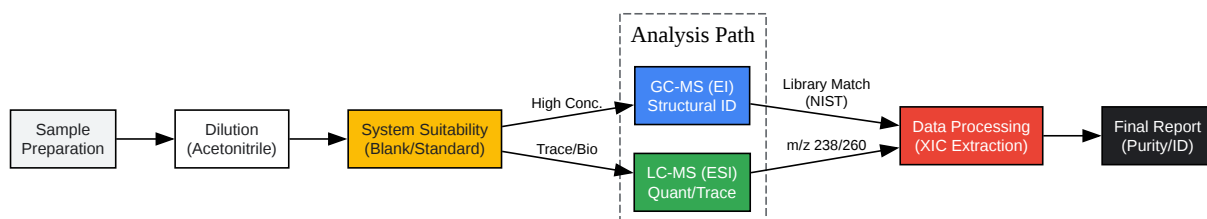
Use the following reference table to validate spectral data during analysis.

Table 1: Diagnostic Ion List (EI & ESI)

m/z (Measured)	Ion Identity	Origin/Mechanism	Relative Abundance (Est.)
237	[M] ⁺	Molecular Ion (EI)	< 5% (Weak)
238	[M+H] ⁺	Protonated Molecule (ESI)	Variable
260	[M+Na] ⁺	Sodium Adduct (ESI)	High (dominant in ESI)
167	[C ₇ H ₅ NO ₄] ⁺	McLafferty Rearrangement (Loss of Pentene)	20-40%
150	[C ₇ H ₄ NO ₃] ⁺	Acylium Ion (Loss of -OC ₅ H ₁₁)	100% (Base Peak)
104	[C ₇ H ₄ O] ⁺	Loss of NO ₂ from m/z 150	30-50%
76	[C ₆ H ₄] ⁺	Loss of CO from m/z 104	10-20%
71	[C ₅ H ₁₁] ⁺	Pentyl Chain Cation	10-25%

Analytical Workflow & Quality Assurance

To ensure data integrity (Trustworthiness), the following workflow integrates sample preparation with instrumental validation.



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Caption: Integrated workflow for the extraction, separation, and mass spectrometric analysis of **Pentyl 4-nitrobenzoate**.

Self-Validating Protocol Checks:

- Retention Time Locking: Use a homologous series (e.g., Methyl/Ethyl/Propyl 4-nitrobenzoate) to verify the elution order. Pentyl should elute after Butyl 4-nitrobenzoate.
- Ion Ratio Confirmation: In GC-MS SIM (Selected Ion Monitoring) mode, monitor m/z 150, 167, and 104. The ratio of 167/150 should remain constant ($\pm 20\%$) across the peak width.
- Blank Subtraction: Nitrobenzoates can be ubiquitous in lab synthesis environments. Always run a solvent blank to rule out carryover.

References

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